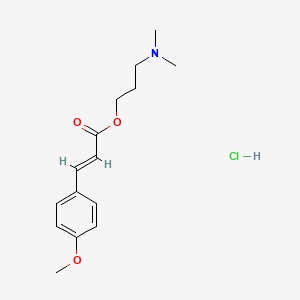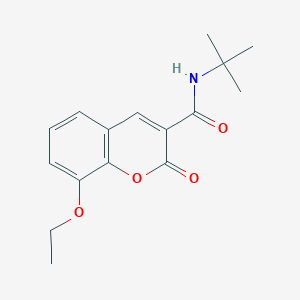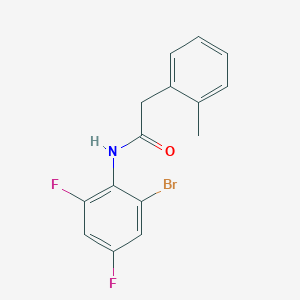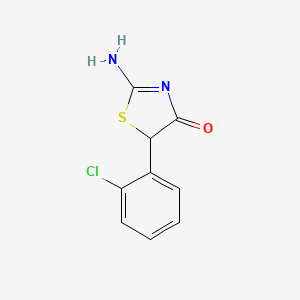
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as DDBN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDBN belongs to the family of naphthalenone derivatives and is known to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone is not fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone. One area of research is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its interactions with cellular targets. Finally, there is a need for further studies to evaluate the potential therapeutic applications of this compound in various disease conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has several advantages for use in lab experiments, but its poor solubility in aqueous solutions may limit its use in certain experiments. Further studies are needed to evaluate the potential therapeutic applications of this compound in various disease conditions.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone involves the condensation of 2,5-dimethoxybenzaldehyde with 1-tetralone in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method is relatively simple and has been used by many researchers to obtain this compound for scientific research purposes.
Propriétés
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-16-9-10-18(22-2)15(12-16)11-14-8-7-13-5-3-4-6-17(13)19(14)20/h3-6,9-12H,7-8H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYWHROSNPLDQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5371254.png)

![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)
![2-{1-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5371290.png)
![2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)
![(4R)-4-(4-{1-[(3-fluoro-4-methylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5371298.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)



